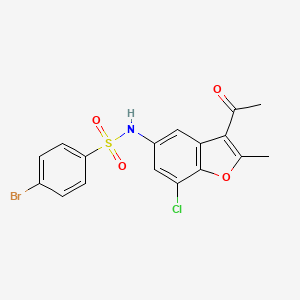

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

CAS No.: 397280-86-3

Cat. No.: VC7086931

Molecular Formula: C17H13BrClNO4S

Molecular Weight: 442.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 397280-86-3 |

|---|---|

| Molecular Formula | C17H13BrClNO4S |

| Molecular Weight | 442.71 |

| IUPAC Name | N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3 |

| Standard InChI Key | MPFWQICAVZKCHP-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C |

Introduction

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered significant attention in the scientific community due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a valuable candidate for drug discovery programs.

Synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through cyclization reactions using precursors like 2-methylphenol, acetic anhydride, and a catalyst such as sulfuric acid. Chlorination of the benzofuran ring is then performed using reagents like thionyl chloride or phosphorus pentachloride. The sulfonamide moiety is synthesized separately by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine.

Antimicrobial Activity

| Activity Type | Target/Organism | Effect/Activity | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC: 6.72 mg/mL | |

| Antimicrobial | S. aureus | MIC: 6.63 mg/mL |

Anti-inflammatory Activity

| Activity Type | Target/Organism | Effect/Activity | Reference |

|---|---|---|---|

| Anti-inflammatory | Rat model | Edema reduction: up to 94.69% |

Enzyme Inhibition

| Activity Type | Target/Organism | Effect/Activity | Reference |

|---|---|---|---|

| Enzyme Inhibition | hCA IX, hCA XII | Ki: 10.0 - 97.5 nM |

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide depends on its specific biological target. If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide | Lacks bromine substituent; may affect reactivity | Reduced potency compared to brominated variant |

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide | Chlorine substitution alters chemical behavior | Varies in potency against specific targets |

| Benzofuran derivatives | Simpler structures; varying biological properties | Generally less potent than sulfonamide derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume